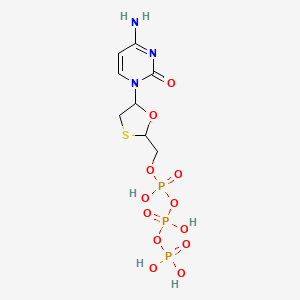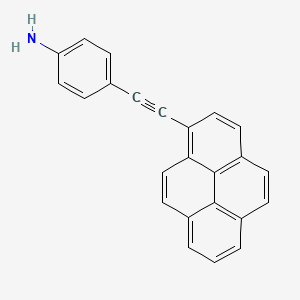
Lamivudine-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamivudine-triphosphate is the active triphosphate form of lamivudine, a synthetic nucleoside analogue. Lamivudine is widely used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form is crucial for its antiviral activity, as it inhibits viral DNA synthesis by terminating the DNA chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lamivudine-triphosphate is synthesized through a series of phosphorylation reactions. The process begins with lamivudine, which undergoes phosphorylation by cellular kinases to form lamivudine-monophosphate, lamivudine-diphosphate, and finally this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis is typically carried out in controlled environments to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lamivudine-triphosphate primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where it is incorporated into viral DNA, leading to chain termination .
Common Reagents and Conditions
The phosphorylation of lamivudine to its triphosphate form involves the use of cellular kinases and ATP as a phosphate donor. The reactions are carried out under physiological conditions within the cell .
Major Products Formed
The major product formed from these reactions is this compound, which is the active antiviral agent. Other products include lamivudine-monophosphate and lamivudine-diphosphate, which are intermediates in the phosphorylation process .
Applications De Recherche Scientifique
Lamivudine-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of nucleoside analogues and their interactions with viral enzymes.
Biology: Researchers use it to investigate the cellular processes involved in phosphorylation and DNA synthesis.
Medicine: It is a key component in the treatment of HIV and hepatitis B, and its efficacy and safety are subjects of ongoing clinical research
Industry: This compound is produced on an industrial scale for use in pharmaceutical formulations.
Mécanisme D'action
Lamivudine-triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme in HIV and the DNA polymerase enzyme in hepatitis B virus. Once incorporated into the viral DNA, it causes chain termination, preventing further DNA synthesis and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine-triphosphate: Another nucleoside analogue used to treat HIV.
Tenofovir-diphosphate: A nucleotide analogue with similar antiviral properties.
Emtricitabine-triphosphate: Used in combination therapies for HIV.
Uniqueness
Lamivudine-triphosphate is unique due to its high efficacy and low toxicity profile. It is effective against both HIV-1 and HIV-2, as well as hepatitis B virus, making it a versatile antiviral agent .
Propriétés
Formule moléculaire |
C8H14N3O12P3S |
|---|---|
Poids moléculaire |
469.20 g/mol |
Nom IUPAC |
[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15) |
Clé InChI |
YLEQMGZZMCJKCN-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)



![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)


